A Researcher's Guide to the Synthesis of 4-Methyl-2,3-dihydro-1,4-benzoxazine-6-boronic acid
A Researcher's Guide to the Synthesis of 4-Methyl-2,3-dihydro-1,4-benzoxazine-6-boronic acid
An In-Depth Technical Guide for Chemical Synthesis and Drug Development Professionals
Abstract
The 1,4-benzoxazine scaffold is a privileged heterocyclic motif integral to numerous biologically active compounds.[1][2] Its fusion with a boronic acid functional group, a versatile handle for carbon-carbon bond formation, yields a powerful building block for combinatorial chemistry and drug discovery. This technical guide provides a comprehensive, scientifically-grounded pathway for the synthesis of 4-Methyl-2,3-dihydro-1,4-benzoxazine-6-boronic acid. We will dissect a robust, multi-step synthetic strategy, beginning with the construction of the core benzoxazine ring system and culminating in a regioselective borylation. This document is structured to provide not only a step-by-step protocol but also the underlying chemical principles and critical insights necessary for successful execution, troubleshooting, and adaptation in a research and development setting.
Introduction: Strategic Importance
The 1,4-Benzoxazine Core in Modern Chemistry
The 1,4-benzoxazine ring system is a cornerstone in medicinal chemistry, recognized for its presence in a wide array of compounds exhibiting diverse biological activities, including antimicrobial and anticancer properties.[2][3] The inherent structural features of the benzoxazine scaffold—a fused benzene and oxazine ring—provide a rigid, three-dimensional framework that can be strategically decorated to optimize interactions with biological targets.
Boronic Acids: The Architect's Tool for Molecular Construction
Boronic acids and their corresponding esters are exceptionally valuable intermediates in organic synthesis.[4][5] Their stability, low toxicity, and, most importantly, their role as a key coupling partner in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction have cemented their importance.[6][7] This reaction allows for the precise and efficient formation of C(sp²)–C(sp²) bonds, a fundamental transformation in the synthesis of complex molecules.[6] The target molecule, bearing a boronic acid at the 6-position, is therefore primed for subsequent elaboration, enabling rapid diversification and the generation of compound libraries for high-throughput screening.
Retrosynthetic Analysis & Strategy
A logical retrosynthetic analysis of the target molecule, 4-Methyl-2,3-dihydro-1,4-benzoxazine-6-boronic acid (1) , suggests a strategy centered on the late-stage introduction of the boronic acid moiety. This approach minimizes potential complications arising from the sensitive boronic acid group during the construction of the heterocyclic core.
Our primary disconnection is the C-B bond, pointing to a borylation reaction on a pre-formed benzoxazine ring. The Miyaura borylation, a palladium-catalyzed cross-coupling of an aryl halide with a diboron reagent, stands out as the method of choice due to its mild conditions and broad functional group tolerance.[7][8] This leads us to the key intermediate, 6-Bromo-4-methyl-2,3-dihydro-1,4-benzoxazine (2) .[9]
Intermediate (2) can be synthesized from commercially available or readily prepared starting materials. A common and effective route to the 1,4-benzoxazine core involves the condensation of a 2-aminophenol derivative with a suitable two-carbon electrophile.
Caption: Retrosynthetic pathway for the target molecule.
Recommended Synthetic Pathway
The proposed forward synthesis is a two-stage process designed for efficiency and scalability.
Stage 1: Synthesis of 6-Bromo-4-methyl-2,3-dihydro-1,4-benzoxazine (2)
This stage focuses on constructing the core heterocyclic system. The N-methylation can be achieved either before or after the ring formation. For simplicity and to avoid potential side reactions, we will outline a pathway involving the cyclization followed by N-alkylation.
-
Cyclization: Reaction of 4-bromo-2-aminophenol with 1,2-dibromoethane in the presence of a base (e.g., K₂CO₃) to form 6-bromo-2,3-dihydro-1,4-benzoxazine.
-
N-Methylation: Subsequent methylation of the secondary amine on the benzoxazine ring using a methylating agent like methyl iodide or dimethyl sulfate with a suitable base to yield the key intermediate (2) .
Stage 2: Miyaura Borylation to Yield the Final Product (1)
This is the critical C-B bond-forming step. The aryl bromide (2) is subjected to a palladium-catalyzed cross-coupling reaction with a diboron reagent, typically bis(pinacolato)diboron (B₂pin₂).[7][8] The reaction is catalyzed by a palladium(0) species, often generated in situ, and requires a base, such as potassium acetate (KOAc), to facilitate the catalytic cycle.[8] The resulting boronate ester can then be hydrolyzed to the desired boronic acid.
Caption: Overall two-stage synthetic workflow.
Detailed Experimental Protocols
Disclaimer: These protocols are intended for use by trained chemists in a properly equipped laboratory. All necessary safety precautions should be taken.
Materials and Instrumentation
| Reagent/Material | Grade | Supplier |
| 4-Bromo-2-aminophenol | ≥98% | Commercially Available |
| 1,2-Dibromoethane | ≥99% | Commercially Available |
| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Commercially Available |
| Methyl Iodide (CH₃I) | ≥99% | Commercially Available |
| Sodium Hydride (NaH) | 60% dispersion in oil | Commercially Available |
| Bis(pinacolato)diboron (B₂pin₂) | ≥99% | Commercially Available |
| PdCl₂(dppf) | Catalyst Grade | Commercially Available |
| Potassium Acetate (KOAc) | Anhydrous, ≥99% | Commercially Available |
| Dioxane | Anhydrous | Commercially Available |
| Tetrahydrofuran (THF) | Anhydrous | Commercially Available |
| Dimethylformamide (DMF) | Anhydrous | Commercially Available |
Instrumentation will include standard laboratory glassware, magnetic stirrers, heating mantles, a rotary evaporator, and analytical equipment such as NMR and LC-MS.
Step-by-Step Synthesis of Intermediate (2)
Part A: Synthesis of 6-bromo-2,3-dihydro-1,4-benzoxazine
-
To a round-bottom flask, add 4-bromo-2-aminophenol (1.0 eq), potassium carbonate (2.5 eq), and anhydrous DMF.
-
Stir the mixture at room temperature for 15 minutes.
-
Add 1,2-dibromoethane (1.1 eq) dropwise to the suspension.
-
Heat the reaction mixture to 90-100 °C and maintain for 12-16 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the product as a solid.
Part B: Synthesis of 6-Bromo-4-methyl-2,3-dihydro-1,4-benzoxazine (2)
-
In a flame-dried, three-neck flask under an inert atmosphere (Argon), suspend sodium hydride (1.5 eq, 60% dispersion) in anhydrous THF.
-
Cool the suspension to 0 °C.
-
Add a solution of 6-bromo-2,3-dihydro-1,4-benzoxazine (1.0 eq) in anhydrous THF dropwise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour.
-
Cool the reaction back to 0 °C and add methyl iodide (1.2 eq) dropwise.
-
Stir at room temperature overnight.
-
Carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. The crude product is often pure enough for the next step but can be purified by chromatography if necessary.
Step-by-Step Synthesis of Final Product (1)
-
To a Schlenk flask, add intermediate (2) (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (3.0 eq), and PdCl₂(dppf) (0.03 eq).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous dioxane via syringe.
-
Heat the mixture to 80-90 °C for 8-12 hours under an argon atmosphere. Monitor the reaction by LC-MS or TLC.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite, washing the pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure. The crude product is the pinacol ester.
-
For hydrolysis, dissolve the crude ester in a mixture of THF and water. Add an acid such as HCl and stir at room temperature until the deprotection is complete (monitored by LC-MS).
-
Extract the product into an organic solvent, dry, and concentrate. The resulting solid can be purified by recrystallization or trituration to afford 4-Methyl-2,3-dihydro-1,4-benzoxazine-6-boronic acid (1) .
Characterization and Quality Control
The identity and purity of the synthesized compounds must be confirmed through rigorous analytical techniques.
| Compound | Technique | Expected Data |
| Intermediate (2) | ¹H NMR (CDCl₃) | Aromatic protons in the 6.5-7.0 ppm range, -OCH₂- and -NCH₂- protons as triplets around 4.3 ppm and 3.3 ppm respectively, and a singlet for the N-CH₃ group around 2.8 ppm. |
| LC-MS | Correct mass-to-charge ratio for [M+H]⁺ corresponding to C₉H₁₁BrNO⁺. | |
| Product (1) | ¹H NMR (DMSO-d₆) | Appearance of a broad singlet for the -B(OH)₂ protons, shifts in the aromatic region consistent with the new substitution pattern. |
| ¹¹B NMR (DMSO-d₆) | A broad singlet in the range of 25-30 ppm, characteristic of an arylboronic acid. | |
| LC-MS | Correct mass-to-charge ratio for [M+H]⁺ corresponding to C₉H₁₃BNO₃⁺. |
Mechanistic Insights & Troubleshooting
The Miyaura Borylation Catalytic Cycle: Understanding the mechanism is key to troubleshooting.
-
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl bromide (2) to form a Pd(II) complex.
-
Transmetalation: This is often the rate-determining step. The base (KOAc) activates the diboron reagent, facilitating the transfer of a boryl group to the palladium center and displacing the bromide.[8]
-
Reductive Elimination: The aryl and boryl groups on the Pd(II) center reductively eliminate to form the C-B bond of the product and regenerate the Pd(0) catalyst.
Potential Issues and Solutions:
-
Low Yield in Borylation: Ensure all reagents and solvents are strictly anhydrous. Oxygen can deactivate the palladium catalyst, so maintaining an inert atmosphere is critical. If the reaction stalls, fresh catalyst may be added.
-
Formation of Debrominated Byproduct: This can occur if there are sources of hydride in the reaction. Ensure anhydrous conditions and high-purity reagents.
-
Incomplete Hydrolysis of Boronate Ester: The hydrolysis can be sluggish. Increasing the reaction time or the amount of acid can drive it to completion.
Conclusion
This guide outlines a reliable and well-precedented synthetic route to 4-Methyl-2,3-dihydro-1,4-benzoxazine-6-boronic acid. The strategy relies on the robust construction of the benzoxazine core followed by a highly efficient palladium-catalyzed Miyaura borylation. By providing detailed protocols, characterization data, and mechanistic insights, this document serves as a practical resource for researchers in organic synthesis and drug development, enabling the production of this valuable building block for further chemical exploration.
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